molecular formula C17H17NO5S2 B11663498 4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11663498
M. Wt: 379.5 g/mol
InChI Key: JHKOVHJIBYNJID-BQYQJAHWSA-N
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Description

4-ETHYL 2-METHYL 3-METHYL-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Properties

Molecular Formula

C17H17NO5S2

Molecular Weight

379.5 g/mol

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H17NO5S2/c1-4-23-16(20)13-10(2)14(17(21)22-3)25-15(13)18-12(19)8-7-11-6-5-9-24-11/h5-9H,4H2,1-3H3,(H,18,19)/b8-7+

InChI Key

JHKOVHJIBYNJID-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including 4-ETHYL 2-METHYL 3-METHYL-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]THIOPHENE-2,4-DICARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds under controlled conditions to form the thiophene ring .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation, nitration, and sulfonation, leading to the formation of various substituted thiophene compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Thiophene derivatives are unique due to their sulfur-containing aromatic ring, which imparts distinct chemical and biological properties. Similar compounds include benzothiophene, furan, and pyrrole derivatives . Compared to these, thiophene derivatives often exhibit enhanced stability and reactivity, making them valuable in various applications .

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